Poligodial;Tadeonal
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Overview
Description
It is found in various plants such as dorrigo pepper, mountain pepper, horopito, canelo, paracress, water-pepper, and Dendrodoris limbata . Poligodial is known for its warm and pungent flavor and has been reported to exhibit various biological activities, including antifungal, antimicrobial, antihyperalgesic, and anti-inflammatory properties .
Preparation Methods
Poligodial can be efficiently extracted and isolated from Tasmannia lanceolata (Tasmanian native pepper) using a rapid pressurized hot water extraction (PHWE) technique . This method utilizes an unmodified household espresso machine, making it a simple and cost-effective approach . The extraction process yields poligodial in gram-scale quantities (3.3% w/w) . Additionally, poligodial can be semi-synthesized into closely related sesquiterpene natural products such as drimendiol, (−)-drimenol, and (+)-euryfuran .
Chemical Reactions Analysis
Poligodial undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents and conditions used in these reactions include:
Scientific Research Applications
Poligodial has a wide range of scientific research applications in various fields:
Mechanism of Action
Poligodial exerts its effects through multiple mechanisms. Its primary antifungal action is as a nonionic surfactant, disrupting the lipid-protein interface of integral proteins and denaturing their functional conformation . Poligodial also permeates cells by passive diffusion across the plasma membrane and reacts with various intracellular compounds . Additionally, poligodial activates transient receptor potential vanilloid subtype 1 (TRPV1) channels, contributing to its biological activities . It has been shown to trigger vacuolar alkalinization, increase calcium influx, and inhibit glucose-induced calcium signaling .
Comparison with Similar Compounds
Poligodial is unique among sesquiterpene dialdehydes due to its broad spectrum of biological activities. Similar compounds include:
Drimenol: A closely related sesquiterpene alcohol with similar biological activities.
Drimendiol: Another sesquiterpene alcohol derived from poligodial.
Euryfuran: A sesquiterpene derivative with distinct structural features and biological properties.
Poligodial’s unique combination of antifungal, antimicrobial, antihyperalgesic, and anti-inflammatory activities sets it apart from other similar compounds .
Properties
Molecular Formula |
C15H22O2 |
---|---|
Molecular Weight |
234.33 g/mol |
IUPAC Name |
(8aS)-5,5,8a-trimethyl-1,4,4a,6,7,8-hexahydronaphthalene-1,2-dicarbaldehyde |
InChI |
InChI=1S/C15H22O2/c1-14(2)7-4-8-15(3)12(10-17)11(9-16)5-6-13(14)15/h5,9-10,12-13H,4,6-8H2,1-3H3/t12?,13?,15-/m1/s1 |
InChI Key |
AZJUJOFIHHNCSV-SSDMNJCBSA-N |
Isomeric SMILES |
C[C@]12CCCC(C1CC=C(C2C=O)C=O)(C)C |
Canonical SMILES |
CC1(CCCC2(C1CC=C(C2C=O)C=O)C)C |
Origin of Product |
United States |
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